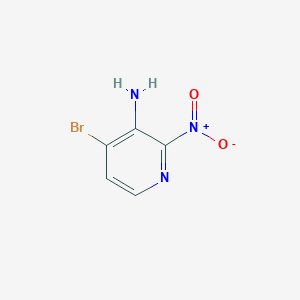

4-Bromo-2-nitropyridin-3-amine

説明

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental in various scientific fields. ontosight.ainumberanalytics.com Structurally related to benzene, the nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity, basicity, and ability to form hydrogen bonds. numberanalytics.comglobalresearchonline.netnih.gov This unique set of characteristics makes pyridine and its derivatives indispensable in pharmaceuticals, agrochemicals, and materials science. ontosight.ainumberanalytics.comnumberanalytics.com They are integral components of numerous FDA-approved drugs and are continuously explored for new therapeutic applications. rsc.orgnih.gov

Significance of Halogenated and Nitrated Pyridines

The introduction of halogen and nitro groups onto the pyridine ring significantly modifies its chemical properties and provides strategic advantages in organic synthesis. Halopyridines are crucial intermediates, with the carbon-halogen bond serving as a versatile handle for a wide range of chemical transformations, including cross-coupling reactions. nih.govresearchgate.netchemrxiv.org However, the halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh conditions. nih.govabertay.ac.uk

Nitrated pyridines are also important synthetic precursors. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of highly functionalized pyridines. The direct nitration of pyridines, especially at the meta-position, has been a long-standing challenge in synthetic chemistry, with recent advancements offering more efficient and regioselective methods. acs.org

Relevance of Aminopyridines

Aminopyridines are a class of pyridine derivatives that have garnered significant attention in medicinal chemistry and drug discovery. rsc.orgrsc.orgresearchgate.net The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets such as enzymes and receptors. rsc.orgtandfonline.com This has led to the development of numerous aminopyridine-containing drugs with a wide spectrum of biological activities. globalresearchonline.netrsc.org Furthermore, aminopyridines can serve as versatile building blocks for the synthesis of more complex heterocyclic systems. rsc.orgresearchgate.netnih.gov Their favorable properties, such as low molecular weight and potential to improve aqueous solubility and metabolic stability, make them attractive scaffolds in drug design. rsc.orgtandfonline.comnih.gov

Contextualization of 4-Bromo-2-nitropyridin-3-amine within Pyridine Chemistry

This compound (Molecular Formula: C₅H₄BrN₃O₂) is a polysubstituted pyridine that combines the key features of halogenated, nitrated, and aminated pyridines. uni.lu The presence of a bromine atom at position 4, a nitro group at position 2, and an amino group at position 3 creates a unique electronic and steric environment on the pyridine ring.

The bromine atom at the 4-position serves as a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nitro group at the 2-position further activates the ring for such substitutions. The amino group at the 3-position can modulate the reactivity of the compound and provides a site for further functionalization. This trifunctionalized scaffold is a valuable intermediate for the synthesis of a variety of complex heterocyclic compounds, particularly those with pharmaceutical applications.

Current State of Research on this compound

Current research on this compound primarily focuses on its synthesis and its use as a key intermediate in the preparation of biologically active molecules.

A common synthetic route to this compound involves the bromination of 2-nitropyridin-3-amine. chemicalbook.com This reaction is typically carried out using bromine in acetic acid with potassium acetate (B1210297). chemicalbook.com

| Reactant | Reagents | Conditions | Product | Yield |

| 2-nitropyridin-3-amine | 1. Potassium acetate, Acetic acid 2. Bromine | Room temperature | This compound | 96% chemicalbook.com |

The primary application of this compound in academic research is as a building block for the synthesis of fused heterocyclic systems, which are often scaffolds for potent biological agents. For example, it is a precursor in the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy.

Research Gaps and Future Directions

While this compound is recognized as a useful synthetic intermediate, there are several areas where further research could be beneficial.

Exploration of Novel Synthetic Routes: Developing more sustainable and efficient methods for the synthesis of this compound would be a valuable contribution. numberanalytics.com This could involve exploring alternative halogenating and nitrating agents or catalytic methods to improve atom economy and reduce waste.

Investigation of New Applications: The majority of current research utilizes this compound for specific, targeted syntheses. Broader screening of its reactivity and exploration of its potential in other areas of materials science, such as the development of novel dyes or electronic materials, could uncover new applications. numberanalytics.com

In-depth Mechanistic Studies: While the general reactivity of the functional groups is understood, detailed mechanistic studies of its reactions could lead to better control over product selectivity and the discovery of new reaction pathways. For instance, studies on similar compounds have shown the potential for unexpected nitro-group migrations during nucleophilic substitution reactions, a phenomenon that could be investigated for this compound. clockss.orgresearchgate.net

Development of New Derivatives: Systematic derivatization of the amino and bromo groups could lead to a library of novel compounds with diverse biological activities. numberanalytics.com This could involve exploring a wider range of nucleophiles for substitution reactions or functionalizing the amino group to create new amides, ureas, or other derivatives.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDDSQWYJJNCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305317-30-9 | |

| Record name | 4-Bromo-2-nitropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Nitropyridin 3 Amine

Precursor-Based Synthesis Pathways

The construction of 4-Bromo-2-nitropyridin-3-amine is typically achieved by modifying an existing pyridine (B92270) precursor. The selection of the starting material and the sequence of functional group introduction are critical to the success of the synthesis.

Synthesis from 2-Nitro-3-pyridinamine

A potential synthetic route to this compound involves the direct bromination of 2-Nitro-3-pyridinamine. This pathway introduces the bromine atom at the C4 position of the pyridine ring.

While a specific, detailed protocol for the bromination of 2-Nitro-3-pyridinamine is not extensively documented in readily available literature, the reaction conditions can be inferred from analogous brominations of similar substrates, such as 2-aminopyridine (B139424). For the bromination of 2-aminopyridine, a common procedure involves dissolving the aminopyridine in acetic acid. orgsyn.org The solution is then treated with bromine, often also dissolved in acetic acid, added dropwise while maintaining a controlled temperature, initially below 20°C. orgsyn.org

For the bromination of 2-Nitro-3-pyridinamine, a similar system could be employed. The use of a solvent like acetic acid provides a suitable medium for the reaction. The key reagents would be the 2-Nitro-3-pyridinamine substrate and a brominating agent, typically molecular bromine (Br₂). The presence of potassium acetate (B1210297) is often used in electrophilic aromatic substitutions to buffer the reaction mixture, as the reaction can generate hydrobromic acid (HBr) as a byproduct.

Reaction Scheme (Hypothetical):

Reactants: 2-Nitro-3-pyridinamine, Bromine (Br₂)

Solvent: Acetic Acid

Additive: Potassium Acetate (optional, as a buffer)

Temperature: Controlled, likely starting at a low temperature and potentially warming to drive the reaction to completion.

To optimize the yield of this compound, several factors must be considered. The control of temperature is crucial to prevent over-bromination or side reactions. orgsyn.org The rate of addition of the brominating agent should also be carefully managed. A slow, dropwise addition allows for better control of the reaction exotherm and can minimize the formation of impurities. orgsyn.org The molar ratio of the reactants is another key parameter; using a slight excess of the aminopyridine or carefully controlling the stoichiometry of bromine can help prevent the formation of di-brominated products.

Strategies to improve yield might include:

Temperature Control: Maintaining a low initial temperature during bromine addition.

Slow Addition: Gradual introduction of the brominating agent to the reaction mixture.

Stoichiometry: Precise control of the molar ratios of reactants.

Solvent Choice: Acetic acid is a common choice, but other organic solvents could be explored.

Following the reaction, the isolation and purification of the product are essential to obtain this compound in high purity. A typical workup procedure for such a reaction involves quenching the reaction mixture, often by pouring it into water or onto ice. orgsyn.org The product may precipitate from the aqueous solution. Neutralization of the acidic reaction mixture, for instance with a base like sodium hydroxide, is often necessary to precipitate the amine product fully. orgsyn.org

The crude product can then be collected by filtration. orgsyn.org Further purification can be achieved through techniques such as:

Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified product crystallizes out.

Washing: Washing the filtered product with solvents that can remove specific impurities. For instance, washing with petroleum ether has been used to remove di-brominated byproducts in similar syntheses. orgsyn.org

Chromatography: For higher purity, column chromatography may be employed.

Consideration of Alternative Pyridine Precursors

The synthesis of this compound can also be approached by considering alternative starting materials and synthetic sequences. One such consideration is the direct nitration of aminopyridines.

The direct nitration of aminopyridines is a well-studied but often challenging transformation. The amino group is a strong activating group, but it is also sensitive to the strong acids and oxidizing conditions of nitration reactions. google.comgoogle.com

Research has shown that the direct nitration of 3-aminopyridine (B143674) to produce 2-nitro-3-aminopyridine is generally unsuccessful, yielding only trace amounts of the desired product. google.comgoogle.com This is attributed to the sensitivity of the unprotected amino group to nitrating agents. google.comgoogle.com Similarly, the nitration of 2-aminopyridine often results in a mixture of isomers, with the 5-nitro compound being a major product, making the isolation of the 3-nitro isomer difficult and inefficient. googleapis.com

Bromination of Nitropyridine Derivatives

The synthesis of this compound can be achieved through the direct bromination of a nitropyridine precursor. A logical precursor for this transformation is 2-nitropyridin-3-amine. In this electrophilic aromatic substitution reaction, the pyridine ring is activated by the amino group (-NH2) at position 3 and deactivated by the nitro group (-NO2) at position 2.

The amino group is a strong activating group and directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. Conversely, the nitro group is a strong deactivating group, directing incoming electrophiles to the meta (positions 4 and 6) positions relative to itself. In the case of 2-nitropyridin-3-amine, both the amino and nitro groups direct the incoming electrophile (Br+) to the 4- and 6-positions. The powerful activating effect of the amino group at position 3 makes the ortho position (C4) particularly susceptible to electrophilic attack.

Common brominating agents for such reactions include elemental bromine (Br2) in a solvent like acetic acid or N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure selective monobromination at the desired position and to prevent the formation of polybrominated byproducts. For instance, procedures for the bromination of similar aminopyridine derivatives often involve dropwise addition of bromine in acetic acid at controlled temperatures, sometimes starting at low temperatures and allowing it to rise. orgsyn.org

Catalytic Approaches in Synthesis

Catalysis can be employed to enhance the efficiency and selectivity of the synthesis of this compound. While specific catalytic methods for this exact molecule are not extensively documented, principles from related syntheses can be applied.

For the bromination step, acid catalysts can be used to polarize the brominating agent, increasing its electrophilicity and potentially improving reaction rates. In other contexts, transition-metal-catalyzed reactions are used for introducing substituents onto pyridine rings. researchgate.net For example, if a suitable precursor like a diazotized aminopyridine is used, a Sandmeyer-type reaction catalyzed by copper(I) bromide could introduce the bromo group.

Furthermore, catalytic reduction is a key step in multi-step syntheses where a nitro group might be introduced and later converted to an amine, or vice-versa. For example, the reduction of a nitro group can be achieved using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. google.com In a hypothetical route where the amine at position 3 is introduced late in the synthesis, a catalyst would be essential for a nucleophilic substitution or a cross-coupling reaction.

Advanced Synthetic Strategies

Multi-step Synthetic Routes

A plausible multi-step synthesis for this compound would logically start from a more readily available precursor, such as 3-aminopyridine. The sequence of nitration and bromination is critical to ensure the correct placement of the substituents.

A Proposed Synthetic Pathway:

Nitration of 3-Aminopyridine: The first step would involve the nitration of 3-aminopyridine. Direct nitration of aminopyridines can be complex, often leading to a mixture of isomers. However, nitration of 3-aminopyridine is known to produce 2-nitro-3-aminopyridine among other products. ntnu.no This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to manage the exothermic nature of the reaction.

Bromination of 2-Nitro-3-aminopyridine: The intermediate, 2-nitropyridin-3-amine, would then be subjected to electrophilic bromination as described in section 2.1.2.2. The combined directing effects of the C3-amino and C2-nitro groups would selectively install the bromine atom at the C4 position.

This route strategically uses the directing effects of the substituents at each stage to build the desired substitution pattern on the pyridine ring.

Chemo- and Regioselective Synthesis

The successful synthesis of this compound hinges on achieving high chemo- and regioselectivity in the key reaction steps.

Chemo-selectivity refers to the preferential reaction of one functional group over another. In the proposed synthesis, for instance, the conditions for bromination must be chosen such that they favor the electrophilic substitution on the ring without causing unwanted side reactions with the amino or nitro groups.

Regio-selectivity is crucial for installing the substituents at the correct positions (2-nitro, 3-amino, 4-bromo). The regiochemical outcome of the electrophilic bromination of 2-nitropyridin-3-amine is governed by the electronic properties of the substituents already on the pyridine ring.

The amino group at C3 is a powerful electron-donating group (via resonance) and is strongly activating. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

The nitro group at C2 is a strong electron-withdrawing group (via resonance and induction) and is deactivating. It directs incoming electrophiles to the meta (C4, C6) positions.

In this case, both groups cooperatively direct the incoming bromine to the C4 and C6 positions. The C4 position is ortho to the activating amino group and meta to the deactivating nitro group, making it the most electronically favorable site for electrophilic attack. This alignment of directing effects results in a highly regioselective synthesis of the 4-bromo isomer.

Green Chemistry Approaches in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. ijarsct.co.in

Alternative Solvents and Reagents: Traditional nitration methods use large quantities of corrosive sulfuric and nitric acids. Greener alternatives could involve using solid acid catalysts or milder nitrating agents. For bromination, replacing elemental bromine with N-Bromosuccinimide (NBS) can be a safer choice. The use of greener solvents, such as water, ethanol, or ionic liquids, instead of chlorinated solvents, is also a key consideration. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often under solvent-free conditions. nih.gov

Atom Economy and Waste Reduction: Designing the synthetic route to be as efficient as possible is a core green chemistry principle. One-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. nih.gov Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. rsc.org

Process Optimization: Optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial. This reduces the need for extensive purification, which often consumes large amounts of solvents and energy.

Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that must be addressed.

Thermal Management: Nitration reactions are notoriously exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction and the formation of dangerous byproducts. acs.org Industrial reactors must have robust cooling systems and monitoring to maintain strict temperature control. Similarly, the addition of bromine must be carefully controlled.

Material Handling and Safety: Handling large quantities of hazardous materials like concentrated acids (sulfuric, nitric) and bromine requires specialized equipment and stringent safety protocols. orgsyn.org This includes corrosion-resistant reactors and dedicated scrubbing systems to handle toxic fumes.

Mixing and Mass Transfer: Ensuring efficient mixing is critical in large reactors to maintain uniform temperature and concentration, which directly impacts reaction selectivity and yield. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

Downstream Processing and Purification: The method of purification often changes upon scale-up. While laboratory-scale synthesis might rely on chromatography, industrial production typically uses more scalable techniques like crystallization, distillation, or extraction. Developing a robust crystallization process that consistently yields the product with the desired purity is a key aspect of process development.

Chemical Reactivity and Derivatization of 4 Bromo 2 Nitropyridin 3 Amine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-nitro-aromatic systems. The reactivity is dictated by the electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen, which activate the ring towards nucleophilic attack. The position of these groups relative to the halogen is crucial.

Substitution at the Bromine Position

The bromine atom on the pyridine ring is a potential site for nucleophilic substitution. In related halo-nitropyridines, this position is readily attacked by various nucleophiles.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and a key functional handle for further derivatization, most commonly through reduction.

Nitro-Group Migration Phenomena

A significant and unexpected aspect of the reactivity of substituted nitropyridines is the migration of the nitro group under certain reaction conditions. In the context of reactions involving 3-bromo-4-nitropyridine (B1272033), which shares a core structural motif with 4-bromo-2-nitropyridin-3-amine, the interaction with amines has been shown to yield not only the expected nucleophilic substitution products but also products resulting from the migration of the nitro group. clockss.org This phenomenon has been systematically investigated to understand the underlying mechanisms and the factors that govern this rearrangement.

Mechanistic Investigations of Nitro Migration

The migration of the nitro group in reactions of halo-substituted nitropyridines with amines is a complex process. Studies on the reaction of 3-bromo-4-nitropyridine with various amines have revealed the formation of an unexpected product where the nitro group has migrated from the 4-position to the 3-position. clockss.org Spectroscopic data, particularly 2D NMR, have been instrumental in confirming the structure of these rearranged products. clockss.org

While the precise mechanism for this specific system is still a subject of investigation, similar migrations in other aromatic systems have been documented to occur through different pathways. For instance, in some nitroimidazole reactions, the migration proceeds via N-dealkylation followed by N-realkylation. clockss.org In the case of 3-bromo-2-nitrobenzothiophene, the rearrangement is thought to occur through a three-membered ring intermediate. clockss.org For the nitropyridine system , the evidence points towards a mechanism that is highly dependent on the reaction environment, particularly the solvent and base employed.

Effect of Solvents and Bases on Migration

Systematic studies have demonstrated that the solvent and base play a crucial role in directing the outcome of the reaction between halo-nitropyridines and amines. It has been observed that nitro-group migration is favored in polar aprotic solvents. clockss.org In a series of controlled experiments to explore the effects of temperature, solvent, and base, it was found that these factors significantly influence product selectivity. clockss.org

The table below summarizes the general findings on how solvents and bases can influence the reaction pathways:

| Condition | Predominant Reaction Pathway | Reference |

| Polar Aprotic Solvents | Nitro-Group Migration | clockss.org |

| Other Conditions | Expected Nucleophilic Substitution | clockss.org |

This strong dependence on the reaction medium suggests that the formation of specific intermediates, which are stabilized by polar aprotic solvents, is key to the nitro-migration pathway. The base is also thought to play a critical role in the formation of these intermediates.

Reactivity of the Amine Group

The amine group in this compound is attached to an electron-deficient pyridine ring and is ortho to a strongly electron-withdrawing nitro group. These structural features significantly reduce the nucleophilicity of the amino group, making it less reactive compared to aniline (B41778) or aminopyridines without such deactivating substituents.

Acylation Reactions

Specific examples of acylation reactions involving this compound are not extensively documented in the scientific literature. However, the reactivity of the amino group can be inferred from general principles. Due to the diminished nucleophilicity of the nitrogen atom, acylation would be expected to be more challenging than for more electron-rich anilines or aminopyridines.

Forcing conditions, such as the use of highly reactive acylating agents (e.g., acyl chlorides or anhydrides) in the presence of a strong base or catalyst, might be necessary to achieve N-acylation. The reaction would likely proceed via the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Alkylation Reactions

Similar to acylation, the N-alkylation of this compound is not well-reported. The low nucleophilicity of the amino group presents a significant barrier to direct alkylation with alkyl halides. Such reactions, if they were to occur, would likely require highly reactive alkylating agents and forcing conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is severely deactivated towards electrophilic aromatic substitution. This is due to several factors:

The inherent electron-deficient nature of the pyridine ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect.

The presence of a nitro group: The nitro group is a very strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.

The presence of a bromine atom: Halogens are also deactivating towards electrophilic aromatic substitution.

Directing Effects of Substituents

The regiochemical outcome of further substitutions on the this compound ring is governed by the cumulative electronic effects of the existing substituents and the inherent electron-deficient nature of the pyridine nitrogen.

Amino Group (-NH₂ at C3): The amino group is a powerful activating group. Through a positive mesomeric effect (+M), it donates electron density to the aromatic ring, particularly at the ortho and para positions. This significantly enhances the ring's nucleophilicity and directs incoming electrophiles to these sites. pressbooks.publumenlearning.com

Nitro Group (-NO₂ at C2): The nitro group is a strong deactivating group due to its potent negative inductive (-I) and mesomeric (-M) effects. It withdraws electron density from the ring, making it less susceptible to electrophilic attack, and directs incoming groups to the meta position. libretexts.org

Bromo Group (-Br at C4): Halogens like bromine are deactivating due to their electron-withdrawing inductive effect (-I). pressbooks.pub However, they possess lone pairs of electrons that can be donated via a positive mesomeric effect (+M), making them ortho-, para-directors. pressbooks.pub

Combined Influence: In electrophilic aromatic substitution (EAS), the directing effects of these groups are combined. The amino group at C3 is the most powerful activating director. It strongly directs incoming electrophiles to its ortho position (C2) and para position (C5). The C2 position is already substituted with a deactivating nitro group. Therefore, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. The bromine at C4 also directs ortho to itself (C3 and C5) and para (none available). The deactivating nitro group at C2 directs meta to itself (C4 and C6).

The consensus of these effects points overwhelmingly to the C5 position as the most probable site for further electrophilic substitution. The powerful activating and para-directing effect of the C3-amino group is the dominant factor. youtube.com

Selective Functionalization

The presence of multiple functional groups allows for selective modification, a key strategy in multi-step synthesis.

Reduction of the Nitro Group: The 2-nitro group is highly susceptible to reduction to form an amino group. This transformation is a common and pivotal step, yielding 4-bromo-pyridine-2,3-diamine. This diamine is a versatile precursor for building fused heterocyclic systems. Standard reduction methods include:

Catalytic hydrogenation (e.g., H₂, Pd/C).

Dissolving metal reduction (e.g., Fe/HCl, SnCl₂/HCl).

Modification of the Amino Group: The 3-amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, or diazotization, provided the reaction conditions are controlled to prevent side reactions with other groups.

Nucleophilic Aromatic Substitution (SₙAr) of Bromine: The bromine atom at C4 is activated towards nucleophilic substitution by the strong electron-withdrawing nitro group at the ortho position (C2) and the ring nitrogen at the para position. This allows for the displacement of the bromide by various nucleophiles (e.g., alkoxides, amines, thiolates) to introduce new functionalities at the C4 position. Studies on related halonitropyridines have demonstrated the feasibility of such substitutions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.orgyoutube.com this compound can be effectively coupled with various aryl or heteroaryl boronic acids to synthesize 4-aryl-2-nitropyridin-3-amine derivatives. The reaction is generally carried out in the presence of a palladium catalyst and a base. youtube.com The C-Br bond is particularly susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu

| Boronic Acid Partner | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-2-nitropyridin-3-amine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(4-Methoxyphenyl)-2-nitropyridin-3-amine |

| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4-(Thiophen-3-yl)-2-nitropyridin-3-amine |

| Pyridine-4-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 4-(Pyridin-4-yl)-2-nitropyridin-3-amine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction allows for the direct amination of the C4 position of this compound, providing access to a wide range of 4-amino-substituted derivatives. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. libretexts.orgchemspider.com The choice of ligand is critical and often tailored to the specific amine coupling partner. libretexts.org

| Amine Partner | Catalyst / Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(Morpholin-4-yl)-2-nitropyridin-3-amine |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | N-(2-Nitro-3-aminopyridin-4-yl)aniline |

| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | N-Benzyl-4-amino-2-nitropyridin-3-amine |

| Pyrrolidine | Pd(OAc)₂ / RuPhos | LiHMDS | 4-(Pyrrolidin-1-yl)-2-nitropyridin-3-amine |

Other Cross-Coupling Methodologies

Beyond Suzuki and Buchwald-Hartwig reactions, the C4-bromo position is amenable to other important metal-catalyzed transformations:

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper(I), to install an alkynyl group.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst to form a 4-vinylpyridine (B31050) derivative.

Stille Coupling: Coupling with organostannanes (organotin compounds) under palladium catalysis.

Negishi Coupling: Reaction with organozinc reagents, which can be useful for introducing alkyl or other functional groups. nih.gov

Cyclization and Heterocycle Annulation Reactions

A primary application of this compound in synthetic chemistry is its use as a precursor to fused heterocyclic ring systems. This is typically achieved through a two-step sequence: first, the selective reduction of the 2-nitro group to generate the key intermediate, 4-bromo-pyridine-2,3-diamine, followed by a condensation/cyclization reaction with a suitable bifunctional reagent.

The resulting ortho-diamine is a powerful nucleophile poised for ring-forming reactions. The reaction with various electrophilic partners leads to the annulation of a new five- or six-membered ring onto the pyridine core.

| Reactant for Cyclization | Resulting Fused Heterocycle Core | Product Class |

| Formic acid or Triethyl orthoformate | Imidazo[4,5-b]pyridine | 7-Bromoimidazo[4,5-b]pyridine |

| Phosgene or CDI | Imidazo[4,5-b]pyridin-2-one | 7-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one |

| Glyoxal or other 1,2-dicarbonyls | Pyrazino[2,3-b]pyridine | 7-Bromopyrazino[2,3-b]pyridine derivative |

| Carbon disulfide | Imidazo[4,5-b]pyridine-2-thione | 7-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione |

| Cyanogen bromide | 2-Aminoimidazo[4,5-b]pyridine | 7-Bromo-1H-imidazo[4,5-b]pyridin-2-amine |

This strategy provides a modular approach to constructing complex, nitrogen-rich heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

Exploration of Novel Reaction Pathways

The exploration of novel reaction pathways for highly functionalized heterocyclic compounds like this compound is a dynamic area of chemical research. While established reactions provide predictable outcomes, the discovery of unconventional transformations opens avenues for the synthesis of unique molecular architectures. This section delves into potential and recently discovered novel reaction pathways involving this compound and its structural isomers, highlighting unexpected rearrangements and the synthesis of fused heterocyclic systems.

A significant area of interest lies in the potential for intramolecular cyclization and rearrangement reactions, which can lead to the formation of complex polycyclic systems in a single step. The unique substitution pattern of this compound, featuring vicinal amino and nitro groups alongside a reactive bromine atom, provides a fertile ground for such explorations.

One of the most intriguing possibilities is the occurrence of a nitro-group migration, a phenomenon observed in the closely related isomer, 3-bromo-4-nitropyridine. When 3-bromo-4-nitropyridine is subjected to nucleophilic substitution with amines, an unexpected migration of the nitro group can occur, leading to the formation of rearranged products. clockss.orgsemanticscholar.org This suggests that this compound could undergo analogous transformations under specific reaction conditions, potentially yielding novel pyridine derivatives that are not accessible through conventional synthetic routes.

Furthermore, the strategic positioning of the amino and bromo substituents in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. Reactions with bifunctional nucleophiles can lead to the construction of new rings, resulting in the formation of compounds such as pyrido[2,3-b]pyrazines. These reactions, often proceeding through a tandem nucleophilic substitution and cyclocondensation sequence, offer an efficient strategy for building molecular complexity.

Recent research has also focused on the development of multicomponent reactions for the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, showcasing the versatility of pyridinamine precursors in constructing diverse molecular scaffolds. evitachem.com Although not specifically detailing the use of this compound, these methodologies provide a blueprint for its potential application in similar transformations.

The following table outlines a selection of explored and potential novel reaction pathways for this compound and its close analogues, detailing the reaction conditions and the types of products formed.

Table 1: Exploration of Novel Reaction Pathways and Synthesis of Fused Heterocycles

| Starting Material | Reagents and Conditions | Product Type | Key Findings |

| 3-Bromo-4-nitropyridine | Various amines, polar aprotic solvents (e.g., DMSO), heat | Nitro-group migration products | Observation of an unexpected rearrangement where the nitro group migrates to an adjacent position on the pyridine ring. clockss.orgsemanticscholar.org |

| This compound | Ethylenediamine, reflux in ethanol | Pyrido[2,3-b]pyrazine derivative | Potential for tandem nucleophilic substitution of the bromine atom followed by intramolecular cyclocondensation to form a fused pyrazine (B50134) ring. |

| 2,3-Diaminopyridine derivatives | 1,2-Dicarbonyl compounds, acid catalysis | Pyrido[2,3-b]pyrazines | General and efficient method for the construction of the pyrido[2,3-b]pyrazine core, applicable to derivatives of this compound after reduction of the nitro group. |

| 2-Aminopyrazine | Indane-1,3-dione, various aromatic aldehydes, p-TSA, ethanol, 9h | Pyrido[2,3-b]pyrazine based heterocyclic compounds | A multicomponent reaction strategy to synthesize complex fused systems, indicating the potential for similar reactions with substituted aminopyridines. evitachem.com |

The exploration of these and other novel reaction pathways, including transition-metal-catalyzed cross-coupling reactions at the bromine position followed by intramolecular cyclizations, continues to be a promising area of research. The insights gained from such studies not only expand the synthetic chemist's toolbox but also pave the way for the discovery of new molecules with potentially valuable biological and material properties.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Bromo-2-nitropyridin-3-amine by mapping the chemical environments of its constituent atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The pyridine (B92270) ring contains two aromatic protons, and the amine group has two protons. The expected ¹H NMR spectrum would feature distinct signals corresponding to these protons.

The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electron-donating effect of the amine group. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

A hypothetical ¹H NMR data table based on the structure is presented below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Pyridine) | 7.5 - 8.5 | Doublet (d) | Value not available | 1H |

| H-6 (Pyridine) | 8.0 - 9.0 | Doublet (d) | Value not available | 1H |

| -NH₂ (Amine) | 5.0 - 7.0 (Broad) | Singlet (s) | N/A | 2H |

| Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary. |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment would be instrumental in confirming the regiochemistry of the substituents on the pyridine ring.

Specifically, a NOESY spectrum would show cross-peaks between protons that are close to each other in space, typically within 5 Å. For instance, a correlation would be expected between the amine protons and the adjacent aromatic proton at the C-5 position. This through-space correlation provides definitive evidence for the arrangement of the functional groups, complementing the through-bond information obtained from other NMR experiments like COSY (Correlation Spectroscopy).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Based on its molecular formula, C₅H₄BrN₃O₂, this compound has a monoisotopic mass of approximately 216.948 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the elemental composition.

Computational predictions for the mass-to-charge ratio (m/z) of various adducts of this compound are available and provide a reference for experimental analysis. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 217.95596 |

| [M+Na]⁺ | 239.93790 |

| [M-H]⁻ | 215.94140 |

| [M+NH₄]⁺ | 234.98250 |

| [M]⁺ | 216.94813 |

| Data sourced from PubChem predictions. uni.lu |

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. In the analysis of this compound, LCMS is used to confirm the molecular weight of the compound after its separation from any impurities or starting materials. Tandem mass spectrometry (MS/MS) experiments within an LCMS analysis would involve selecting the parent molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information, such as the loss of the nitro group (NO₂) or cleavage of the C-Br bond, further confirming the identity of the compound.

Advanced Chromatographic Techniques for Purity and Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from reaction mixtures. A validated HPLC method, typically using a reversed-phase column (e.g., C18) with a suitable mobile phase (often a mixture of acetonitrile and water with an acid modifier), would be developed to separate the target compound from any related substances. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. Commercial suppliers often report purities of ≥97%, determined by such chromatographic methods. sigmaaldrich.com

Spectrophotometric Methods for Quantitative Analysis

The principle behind this quantitative analysis lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The presence of a chromophore, in this case, the nitropyridine ring system, is essential for UV-Vis absorbance. The nitro group (-NO2) and the amino group (-NH2) on the pyridine ring, along with the bromine atom, influence the electronic transitions (π → π* and n → π*), which are responsible for the absorption of UV-Vis light.

The development of a spectrophotometric method for the quantitative analysis of this compound would involve several key steps:

Selection of an Appropriate Solvent: The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis spectroscopy include ethanol, methanol, acetonitrile, and water. The selected solvent must be transparent in the wavelength range of interest and should not react with the analyte.

Determination of Wavelength of Maximum Absorbance (λmax): A solution of this compound in the chosen solvent would be scanned across a range of wavelengths (typically 200-800 nm) to identify the wavelength at which the compound absorbs light most strongly. This wavelength, known as λmax, provides the highest sensitivity and is used for all subsequent absorbance measurements. Based on similar nitropyridine derivatives, the λmax for this compound is expected to be in the UV or near-visible region.

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard solution is then measured at the predetermined λmax. A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. This plot should be linear over a certain concentration range, and the linear regression equation (y = mx + c) is used to determine the concentration of unknown samples.

Hypothetical Data for Calibration of this compound Analysis

To illustrate the application of this method, a hypothetical set of data for the construction of a calibration curve is presented below. Assuming a stock solution of 100 µg/mL of this compound in methanol, a series of dilutions can be prepared.

| Standard Solution | Concentration (µg/mL) | Absorbance at λmax |

| Blank | 0 | 0.000 |

| 1 | 2 | 0.152 |

| 2 | 4 | 0.305 |

| 3 | 6 | 0.458 |

| 4 | 8 | 0.610 |

| 5 | 10 | 0.763 |

The linearity of the calibration curve, typically evaluated by the correlation coefficient (R²), is a critical parameter for method validation. An R² value close to 1.0 indicates a strong linear relationship between concentration and absorbance, which is essential for accurate quantification. Further validation of the method would involve determining parameters such as the limit of detection (LOD) and the limit of quantification (LOQ).

While a specific, validated spectrophotometric method for this compound is not detailed in the available scientific literature, the general principles of UV-Vis spectroscopy provide a robust framework for its quantitative determination in research settings.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, rooted in quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone. For 4-Bromo-2-nitropyridin-3-amine, these calculations can elucidate the influence of its substituent groups on the pyridine (B92270) ring's electron distribution and reactivity.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For aromatic and heteroaromatic compounds like this compound, MO calculations can predict the most likely sites for electrophilic and nucleophilic attack.

In drug design, MO theory can be applied to understand and predict how a molecule like this compound might interact with biological targets. The electronic features derived from MO calculations can be used to develop quantitative structure-activity relationships (QSAR).

Table 1: Representative Molecular Orbital Properties of a Substituted Nitropyridine

| Property | Value (eV) | Description |

| HOMO Energy | -6.85 | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -2.45 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.40 | Energy difference between HOMO and LUMO, related to chemical reactivity. |

Note: The data in this table is representative of typical values for similar substituted nitropyridine compounds and is for illustrative purposes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT methods are computationally efficient and can provide accurate predictions of various molecular properties, including geometries, vibrational frequencies, and electronic properties.

For this compound, DFT studies can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as dipole moment, polarizability, and electrostatic potential. The molecular electrostatic potential (MEP) map can visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Predict spectroscopic properties: Including infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Determine reactivity descriptors: Global reactivity descriptors like chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

DFT calculations on similar pyridine derivatives have shown that the nature and position of substituents significantly influence the electronic properties and reactivity of the pyridine ring.

Table 2: Representative DFT-Calculated Reactivity Descriptors for a Substituted Nitropyridine

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.85 | I ≈ -EHOMO |

| Electron Affinity (A) | 2.45 | A ≈ -ELUMO |

| Chemical Hardness (η) | 2.20 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.227 | S = 1 / (2η) |

| Electronegativity (χ) | 4.65 | χ = (I + A) / 2 |

| Electrophilicity Index (ω) | 4.92 | ω = χ2 / (2η) |

Note: The data in this table is representative of typical values for similar substituted nitropyridine compounds and is for illustrative purposes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid, and to study the stability and conformational changes of the resulting complex.

Ligand-Target Binding Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves sampling a large number of possible conformations of the ligand in the binding site of the target and scoring them based on their binding affinity.

For this compound, molecular docking studies can be used to:

Identify potential biological targets by screening it against a library of protein structures.

Predict the binding mode and affinity for a specific target.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

The results of docking studies can provide valuable insights for drug discovery, helping to prioritize compounds for further experimental testing. For instance, docking of pyridine derivatives into the active sites of enzymes like kinases or proteases can reveal their potential as inhibitors.

Conformational Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

Conformational analysis of this compound, both in solution and when bound to a target, can be performed using MD simulations. This can reveal:

The flexibility of the molecule and the accessible conformations.

The stability of the predicted binding pose from docking.

The role of solvent molecules in the binding process.

The conformational changes in the target protein upon ligand binding.

These simulations provide a more realistic and detailed understanding of the molecular recognition process.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a crucial component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity, researchers can identify the key structural features required for a desired biological effect.

For this compound, SAR studies would involve synthesizing and testing a series of analogues with modifications at the bromo, nitro, and amine positions, as well as on the pyridine ring itself. The goal would be to establish relationships between specific structural modifications and changes in a particular biological activity.

Key aspects of SAR for pyridine derivatives often include:

The nature and position of substituents: The electronic and steric properties of substituents on the pyridine ring can dramatically affect binding affinity and selectivity for a biological target.

Hydrogen bonding capacity: The amino group in this compound can act as a hydrogen bond donor, which is often a critical interaction in ligand-protein binding.

Computational methods, such as QSAR, can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

In Silico Prediction of Biological Activity

The biological potential of a molecule like this compound can be preliminarily assessed using a variety of in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling. These methods leverage the compound's structural and electronic properties to predict its interactions with biological targets.

Molecular Docking Simulations: Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. For a compound like this compound, with its hydrogen bond donors (amine group) and acceptors (nitro group, pyridine nitrogen), as well as a halogen atom capable of forming halogen bonds, it is plausible to screen it against various enzyme active sites.

Drawing on studies of similar aminopyridine derivatives, potential targets could include kinases, which are often implicated in cancer and inflammatory diseases. For instance, QSAR studies on aminopyrido[2,3-d]pyrimidin-7-yl derivatives have identified them as potential tyrosine kinase inhibitors nih.gov. A hypothetical docking study of this compound against a kinase domain might reveal key interactions, as outlined in the table below.

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Types of Interaction |

| Tyrosine Kinase (e.g., EGFR) | -8.5 | Met793, Lys745, Asp855 | Hydrogen bonds, Halogen bonds |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Pi-Alkyl |

| Dihydrofolate Reductase (DHFR) | -8.1 | Ile7, Arg70, Asn18 | Hydrogen bonds, van der Waals |

This table presents hypothetical data based on typical binding affinities and interactions observed for similar small molecules with these protein families.

QSAR and Pharmacophore Modeling: QSAR models correlate the chemical structure of compounds with their biological activity. For a novel compound like this compound, its physicochemical descriptors (e.g., logP, molecular weight, polar surface area) can be calculated and compared to established QSAR models for various activities. Based on the structural alerts present (nitropyridine, bromo-aromatic), it could be flagged for further investigation into specific therapeutic areas.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, several reaction types are of interest, including nucleophilic aromatic substitution (SNAr) and reductions of the nitro group.

Computational analysis can map the potential energy surface for these reactions, identifying the most likely pathways. For example, in an SNAr reaction, the bromine atom could be displaced by a nucleophile. DFT calculations could determine the activation energy for this process and compare it to the substitution of the nitro group or other positions on the pyridine ring. Studies on the reactivity of other bromo-nitropyridines have shown complex reaction pathways, including unexpected rearrangements, which highlights the importance of computational elucidation researchgate.net.

The table below illustrates hypothetical activation energies for different nucleophilic substitution reactions on this compound, which could be calculated using DFT.

| Reaction Type | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) (Hypothetical) |

| SNAr | Methoxide | C4 (displacing Br) | 22.5 |

| SNAr | Methoxide | C2 (displacing NO2) | 28.1 |

| SNAr | Ammonia | C4 (displacing Br) | 25.3 |

This is a hypothetical representation of data that could be generated from DFT calculations to predict the most favorable reaction pathway.

Predictive Modeling for Synthesis and Reactivity

Predictive modeling can be employed to forecast the optimal conditions for the synthesis of this compound and to predict its reactivity in various chemical environments.

Synthesis Prediction: Retrosynthetic analysis software can propose potential synthetic routes. For this compound, a likely precursor would be a di-substituted pyridine. Predictive models, informed by databases of known reactions, could suggest the most efficient sequence of nitration, bromination, and amination steps. Computational models can further refine these predictions by calculating reaction yields under different conditions (temperature, solvent, catalyst).

Reactivity Prediction: DFT can be used to calculate various molecular properties that predict reactivity. The distribution of electron density, for instance, can indicate which sites are most susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial indicators of reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity.

The following table provides hypothetical DFT-calculated parameters for this compound, which would be instrumental in predicting its reactivity.

| Parameter | Calculated Value (Hypothetical) | Implication |

| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -2.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.3 eV | Suggests moderate kinetic stability |

| Dipole Moment | 4.2 D | High polarity, influencing solubility and intermolecular interactions |

| Mulliken Atomic Charges | C4 (+0.15), N(amine) (-0.45), N(nitro) (+0.80) | Predicts sites for nucleophilic (C4) and electrophilic (N-amine) attack |

These values are hypothetical and serve to illustrate the types of data generated from DFT calculations to predict molecular reactivity.

Q & A

Basic Research Questions

Q. What are the regioselective synthesis methods for 4-Bromo-2-nitropyridin-3-amine, and how can competing halogenation pathways be controlled?

- Methodological Answer : Regioselective bromination of nitropyridine precursors can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile under mild conditions (50–70°C). Competing bromination at alternative positions is minimized by steric and electronic directing effects of the nitro group. For example, the nitro group at position 2 deactivates the pyridine ring but directs bromination to position 4 via resonance stabilization of the transition state . Precise temperature control and stoichiometric ratios of NBS are critical to suppress di-bromination byproducts.

Q. How can purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Combine analytical techniques:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs like 2-Amino-5-bromo-3-nitropyridine melt at 208–210°C ).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).

- NMR : Confirm substitution patterns via -NSC (e.g., aromatic proton splitting patterns) and -NSC (C-Br coupling at ~105 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for aromatic amines:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store at 0–6°C in amber vials to prevent photodegradation.

- Neutralize spills with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic effects of bromo and nitro substituents on reaction pathways?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing effect lowers the HOMO energy at position 4, favoring bromination. Solvent effects (acetonitrile) are incorporated via the polarizable continuum model (PCM). Validate calculations against experimental Hammett σ values for nitro-substituted pyridines .

Q. What crystallographic strategies resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation from ethanol/water.

- Collect data at 100 K to minimize thermal motion.

- Refine anisotropic displacement parameters for Br and N atoms. Validate with R-factors (<0.05) and electron density maps (residual peaks <0.3 eÅ) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected -NSC splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 60°C.

- 2D-COSY/HMBC : Confirm coupling between aromatic protons and adjacent substituents.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Bromo-3-nitroaniline’s -NSC δ 8.2–8.4 ppm ). Document discrepancies in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。